molecular formula C19H22N6O3 B2687825 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 442864-75-7

1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No. B2687825
CAS RN: 442864-75-7
M. Wt: 382.424
InChI Key: JTIBJNZSQMFSNY-UHFFFAOYSA-N
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Description

1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Excretion Pathways

The study of the metabolism and excretion pathways of novel compounds plays a critical role in understanding their pharmacokinetics and potential therapeutic uses. For example, the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, although not the exact compound , highlight the importance of identifying major circulating components and principal routes of metabolism in drug development (Renzulli et al., 2011). Similarly, the excretion and metabolism pathways of a selective cannabinoid receptor antagonist demonstrate the complexity of drug metabolism and the significance of identifying major metabolites for understanding a compound's pharmacological profile (Miao et al., 2012).

Pharmacological Effects and Toxicology

Understanding the pharmacological effects and potential toxicological aspects of compounds is paramount in scientific research. For instance, the chronic effects of 4,4'-methylenedianiline (MDA), a structurally related compound, have been studied to assess its chronic effects and carcinogenic potential in humans, indicating the critical nature of long-term follow-up studies for workers exposed to specific chemical compounds (Liss & Guirguis, 1994).

Innovative Drug Development

The development of innovative drugs, such as novel antibiotics or receptor antagonists, relies heavily on understanding the scientific research applications of complex compounds. The study of GSK2251052, a novel boron-containing antibiotic, showcases the process of characterizing the absorption, metabolism, and excretion of new drugs to determine their therapeutic potential (Bowers et al., 2013).

properties

IUPAC Name

1-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-23-16-14(17(27)22-19(23)28)25(11-12-5-3-2-4-6-12)18(21-16)24-9-7-13(8-10-24)15(20)26/h2-6,13H,7-11H2,1H3,(H2,20,26)(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIBJNZSQMFSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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